Licarbazepine-D4

説明

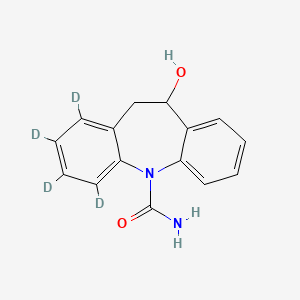

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-DNZPNURCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661926 |

Source

|

| Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-39-4 |

Source

|

| Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Licarbazepine-D4

For Researchers, Scientists, and Drug Development Professionals

Licarbazepine, the active metabolite of oxcarbazepine, is a potent anticonvulsant drug.[1] Deuterium-labeled analogs like Licarbazepine-D4 are crucial internal standards for pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry.[2]

Proposed Synthesis of Licarbazepine-D4

The synthesis of Licarbazepine-D4 can be approached through two primary strategies:

-

Strategy 1: Deuteration of a Precursor Followed by Conversion. This involves the deuteration of a suitable precursor molecule, which is then chemically transformed into Licarbazepine-D4. A logical precursor for deuteration is a derivative of one of the aromatic rings of the dibenz[b,f]azepine core.

-

Strategy 2: Direct Deuterium Exchange on Licarbazepine. This strategy involves the direct replacement of hydrogen atoms with deuterium on the Licarbazepine molecule itself.

This guide will focus on a proposed synthetic workflow based on Strategy 1, which offers better control over the position of deuteration. The proposed synthesis starts from a deuterated aromatic precursor, which is then used to construct the dibenz[b,f]azepine ring system, followed by functional group manipulations to yield the final product.

Proposed Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of Deuterated Oxcarbazepine (Oxcarbazepine-d4)

A potential route to Oxcarbazepine-d4 involves the use of deuterated starting materials in a multi-step synthesis. One plausible method is the acid-catalyzed hydrogen-deuterium exchange on an aniline precursor, followed by established routes to construct the dibenz[b,f]azepine core.[3]

-

Deuteration of Aniline: Aniline can be deuterated on the aromatic ring using strong deuterated acids such as deuterated sulfuric acid (D₂SO₄) in D₂O.[4] This electrophilic aromatic substitution reaction replaces the hydrogen atoms on the benzene ring with deuterium.

-

Synthesis of Oxcarbazepine-d4: Following the deuteration of the aniline precursor, the synthesis can proceed through established methods for oxcarbazepine synthesis, which typically involve the reaction of the aniline derivative with a suitable partner to form the tricyclic dibenz[b,f]azepine ring system, followed by oxidation and carbamoylation.[5][6]

Step 2: Reduction of Oxcarbazepine-d4 to Licarbazepine-D4

The final step in the proposed synthesis is the reduction of the keto group of Oxcarbazepine-d4 to the corresponding alcohol, Licarbazepine-D4. This reduction is a well-established transformation in the synthesis of licarbazepine from oxcarbazepine.[1]

-

Reaction Conditions: The reduction can be achieved using a variety of reducing agents. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

-

Procedure:

-

Dissolve Oxcarbazepine-d4 in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Licarbazepine-D4.

-

Characterization of Licarbazepine-D4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Licarbazepine-D4. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized Licarbazepine-D4. A reversed-phase HPLC method with UV detection is suitable for this purpose.[2][7]

Table 1: Proposed HPLC Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and isotopic enrichment of Licarbazepine-D4. Both low-resolution and high-resolution mass spectrometry (HRMS) should be employed.

-

Expected Molecular Ion: The expected monoisotopic mass of the [M+H]⁺ ion for Licarbazepine-D4 (C₁₅H₁₀D₄N₂O₂) is approximately 259.15.

-

Isotopic Distribution: The mass spectrum will show a characteristic isotopic pattern reflecting the incorporation of four deuterium atoms.

Table 2: Predicted Mass Spectrometry Data for Licarbazepine and Licarbazepine-D4

| Compound | Molecular Formula | Calculated Monoisotopic Mass (M) | Expected [M+H]⁺ |

| Licarbazepine | C₁₅H₁₄N₂O₂ | 254.11 | 255.11 |

| Licarbazepine-D4 | C₁₅H₁₀D₄N₂O₂ | 258.13 | 259.14 |

Note: The exact mass may vary slightly depending on the ionization method and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation. Both ¹H NMR and ¹³C NMR spectra should be acquired.

-

¹H NMR: The ¹H NMR spectrum of Licarbazepine-D4 is expected to be similar to that of unlabeled licarbazepine, but with the absence of signals corresponding to the four deuterated positions on the aromatic ring. The integration of the remaining proton signals should be consistent with the proposed structure.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons directly attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift compared to the corresponding carbons in the unlabeled compound.

Logical Relationship of Characterization Techniques

The characterization of Licarbazepine-D4 follows a logical progression of analytical techniques to build a comprehensive profile of the synthesized compound.

This structured approach, starting with purity assessment and moving to definitive structural and isotopic analysis, ensures a thorough and reliable characterization of the synthesized Licarbazepine-D4.

Conclusion

This technical guide outlines a comprehensive, albeit proposed, methodology for the synthesis and characterization of Licarbazepine-D4. The successful synthesis and rigorous characterization of this deuterated analog are critical for its intended use as a reliable internal standard in quantitative bioanalytical assays, ultimately supporting drug development and clinical research in the field of antiepileptic therapies. Researchers undertaking this synthesis should refer to the cited literature for detailed procedures on the synthesis of related non-deuterated compounds and adapt them with appropriate consideration for the handling of deuterated reagents.

References

- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. A new synthesis of oxcarbazepine using a Friedel–Crafts cyclization strategy | Semantic Scholar [semanticscholar.org]

- 7. Development and validation of a reversed-phase HPLC method for licarbazepine monitoring in serum of patients under oxcarbazepine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Licarbazepine-D4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of licarbazepine-D4 as an internal standard in the quantitative analysis of licarbazepine, the active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. The use of stable isotope-labeled internal standards, such as licarbazepine-D4, is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies.

Core Principle: The Mechanism of Action of a Deuterated Internal Standard

Licarbazepine-D4 is chemically identical to licarbazepine, with the critical exception that four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle alteration in mass does not significantly change the compound's chemical and physical properties. Consequently, during sample preparation and analysis, licarbazepine-D4 behaves almost identically to the analyte of interest, licarbazepine.

The core function of licarbazepine-D4 as an internal standard is to compensate for variations that can occur at multiple stages of the analytical process. These include:

-

Sample Extraction: Losses of the analyte during sample preparation steps like protein precipitation or solid-phase extraction will be mirrored by proportional losses of the internal standard.

-

Matrix Effects: The presence of other components in the biological matrix (e.g., plasma, serum) can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and has nearly identical ionization characteristics, it experiences the same matrix effects.

-

Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume inconsistencies or changes in ionization efficiency, will affect both the analyte and the internal standard equally.

By adding a known concentration of licarbazepine-D4 to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to highly accurate and reproducible results.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a representative experimental protocol for the quantification of licarbazepine in human plasma using licarbazepine-D4 as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of a precipitating agent such as acetonitrile.

-

This acetonitrile solution should contain the internal standard, licarbazepine-D4, at a fixed concentration.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

-

The supernatant may be further diluted with the mobile phase to ensure compatibility with the chromatographic system.

2. Liquid Chromatography Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex C18).[1]

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate for analytical scale columns is in the range of 0.3-0.8 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for licarbazepine and its deuterated analog.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. Representative transitions are:

-

Licarbazepine: m/z 255.1 → 194.1

-

Licarbazepine-D4: The precursor ion will be shifted by the mass of the deuterium atoms (approximately m/z 259.1). The product ion may also be shifted depending on the location of the deuterium atoms.

-

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of licarbazepine using a stable isotope-labeled internal standard. The data presented is representative of values reported in various validated bioanalytical methods.

Table 1: Linearity and Sensitivity

| Parameter | Licarbazepine | Reference |

| Linearity Range | 50.0 - 25,000.0 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [2] |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Licarbazepine (S-Lic) | Low | < 7.7% | < 7.7% | 98.7 - 107.2 | [2] |

| Medium | < 7.7% | < 7.7% | 98.7 - 107.2 | [2] | |

| High | < 7.7% | < 7.7% | 98.7 - 107.2 | [2] |

Visualizations: Workflow and Signaling Pathways

To further elucidate the process, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for licarbazepine quantification.

References

- 1. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Certificate of Analysis: A Technical Guide to Licarbazepine-D4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Licarbazepine-D4. Understanding the CoA is critical for ensuring the quality, identity, and purity of this internal standard in quantitative analytical studies. Licarbazepine-D4, a deuterated analog of Licarbazepine, is commonly used in pharmacokinetic and bioanalytical studies, often involving mass spectrometry-based detection.

Compound Information

| Parameter | Value |

| Compound Name | Licarbazepine-D4 ((S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide-d4) |

| Chemical Formula | C₁₅H₁₀D₄N₂O₂ |

| Molecular Weight | 256.31 g/mol |

| CAS Number | 1217718-93-3 |

| Storage | -20°C |

| Appearance | A crystalline solid |

Analytical Data Summary

The following tables summarize the key quantitative data obtained from various analytical techniques to confirm the identity, purity, and quality of Licarbazepine-D4.

Table 1: Purity and Impurity Profile

| Analysis Method | Result | Specification |

| Purity by HPLC | 99.8% | ≥ 98.0% |

| Isotopic Purity | 99.5% | ≥ 99.0% atom % D |

| Residual Solvents | Conforms | Meets USP <467> limits |

| Water Content (Karl Fischer) | 0.15% | ≤ 0.5% |

| Assay (by NMR) | 99.7% | 98.0% - 102.0% |

Table 2: Identity Confirmation

| Analysis Method | Result | Specification |

| ¹H-NMR Spectroscopy | Conforms to structure | Conforms to structure |

| Mass Spectrometry (ESI+) | m/z = 257.1 [M+H]⁺ | Consistent with molecular weight |

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

-

Gradient Program: Start at 30% Acetonitrile, increasing to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Purity Calculation: The purity is determined by the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full scan from m/z 100-400 for identity confirmation.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 650 L/hr.

-

Data Analysis: The molecular ion peak is checked for consistency with the expected mass of Licarbazepine-D4. Isotopic purity is assessed by comparing the abundance of the deuterated species to the non-deuterated and partially deuterated analogs.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Acquisition: 16 scans, 4-second acquisition time.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts and coupling constants, which are then compared to the known spectrum of Licarbazepine to confirm the structural integrity and the position of the deuterium labels.

Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the logical workflow for the analysis and certification of a batch of Licarbazepine-D4.

Caption: Workflow for the analysis and certification of Licarbazepine-D4.

Logical Relationship of Analytical Tests

This diagram shows how different analytical tests contribute to the overall assessment of the compound's quality.

Caption: Relationship between analytical tests and quality attributes.

Navigating the Analytical Landscape of Licarbazepine-D4: An In-depth Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Licarbazepine-D4, a deuterated analog of Licarbazepine. As an essential tool in pharmacokinetic and metabolic studies, particularly as an internal standard in mass spectrometry-based bioanalysis, the isotopic purity and stability of Licarbazepine-D4 are paramount for generating accurate and reliable data. This document outlines the methodologies for assessing these attributes, presents typical specifications, and details experimental protocols.

Introduction to Licarbazepine-D4

Licarbazepine-D4 is a stable isotope-labeled version of Licarbazepine, an active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate.[1] The incorporation of four deuterium atoms into the Licarbazepine molecule allows for its differentiation from the unlabeled endogenous or administered compound by mass spectrometry, making it an ideal internal standard for quantitative analysis.[2]

Isotopic Purity of Licarbazepine-D4

The utility of Licarbazepine-D4 as an internal standard is fundamentally dependent on its isotopic purity. High isotopic enrichment ensures minimal interference from the unlabeled analyte and accurate quantification.

Quantitative Data for Isotopic Purity

While a specific Certificate of Analysis for a commercial batch of Licarbazepine-D4 was not publicly available within the scope of this search, the following table summarizes the typical industry-standard specifications for such a deuterated internal standard.[3]

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC/UPLC |

| Isotopic Enrichment | ≥98% atom % D | Mass Spectrometry (MS) |

| Isotopic Distribution | ||

| d4 | Predominant species | Mass Spectrometry (MS) |

| d0-d3 | Minimal presence | Mass Spectrometry (MS) |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment of Licarbazepine-D4 requires sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology: High-resolution mass spectrometry (HRMS) is employed to determine the isotopic enrichment and the distribution of isotopologues (d0, d1, d2, d3, d4).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography (LC) system.

-

Sample Preparation: A dilute solution of Licarbazepine-D4 is prepared in an appropriate solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectra of the molecular ion of Licarbazepine-D4.

-

Data Analysis:

-

The mass-to-charge ratio (m/z) of the monoisotopic peak of the unlabeled Licarbazepine (d0) and the deuterated Licarbazepine-D4 are identified.

-

The relative intensities of the peaks corresponding to the different isotopologues (d0 to d4) are measured.

-

The isotopic enrichment is calculated based on the relative abundance of the d4 isotopologue compared to the sum of all isotopologues.

-

Methodology: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy are used to confirm the positions of deuterium labeling and to provide a quantitative measure of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The Licarbazepine-D4 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition:

-

A standard ¹H NMR spectrum is acquired to identify any residual proton signals at the sites of deuteration.

-

A ²H NMR spectrum is acquired to directly observe the deuterium signals.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the integration of the residual proton signals at the deuterated positions is compared to the integration of a non-deuterated proton signal within the molecule to calculate the percentage of deuterium incorporation at each site.

-

The ²H NMR spectrum provides direct evidence of deuterium incorporation at the expected positions.

-

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for Isotopic Purity Determination.

Stability of Licarbazepine-D4

Ensuring the stability of Licarbazepine-D4 under various storage and handling conditions is crucial for maintaining its integrity as an internal standard. Stability studies are performed to establish a re-test period and recommend storage conditions.

Stability-Indicating Method

Recommended Stability Testing Conditions

Based on ICH guidelines, the following stress conditions are recommended for evaluating the stability of Licarbazepine-D4.

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 60°C for 48 hours |

| Photostability | Exposure to UV and visible light as per ICH Q1B |

Experimental Protocol for Stability Studies

The following protocol, adapted from studies on the non-deuterated analogue, outlines a procedure for conducting forced degradation studies on Licarbazepine-D4.

-

Instrumentation: A UPLC system with a photodiode array (PDA) detector and a suitable C18 column.

-

Sample Preparation for Stress Studies:

-

Prepare separate solutions of Licarbazepine-D4 in the respective stress media (acid, base, peroxide).

-

For thermal and photolytic stress, use a solution of Licarbazepine-D4 in a suitable solvent (e.g., methanol).

-

After the specified stress period, neutralize the acidic and basic solutions.

-

Dilute all stressed samples to a suitable concentration for UPLC analysis.

-

-

UPLC Method:

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Optimized for good separation (e.g., 0.3 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection: PDA detector monitoring at a wavelength where Licarbazepine absorbs (e.g., 210-300 nm).

-

-

Data Analysis:

-

Monitor for the appearance of any new peaks (degradation products) in the chromatograms of the stressed samples.

-

Calculate the percentage degradation of Licarbazepine-D4 by comparing the peak area in the stressed sample to that of an unstressed control sample.

-

The peak purity of the Licarbazepine-D4 peak should be assessed to ensure it is not co-eluting with any degradants.

-

Experimental Workflow for Stability Testing

Caption: Workflow for Forced Degradation Studies.

Metabolic Pathway of Licarbazepine Precursors

Understanding the metabolic fate of the prodrugs that lead to the formation of Licarbazepine is crucial for contextualizing its pharmacokinetic profile.

Metabolic Pathway of Eslicarbazepine Acetate and Oxcarbazepine

Caption: Metabolic formation of Licarbazepine.

Eslicarbazepine acetate is primarily hydrolyzed to S-Licarbazepine, the (S)-enantiomer of Licarbazepine. Oxcarbazepine is reduced to both S-Licarbazepine and R-Licarbazepine, which together form the racemic mixture of Licarbazepine.

Conclusion

The isotopic purity and stability of Licarbazepine-D4 are critical parameters that directly impact the accuracy and reliability of quantitative bioanalytical methods. This guide has provided an in-depth overview of the typical specifications, detailed experimental protocols for their determination, and the metabolic context of its parent compounds. Adherence to these analytical principles and methodologies will ensure the generation of high-quality data in research and drug development settings.

References

A Technical Guide to Licarbazepine-D4: Suppliers, Quality, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Licarbazepine-D4, a deuterated analog of Licarbazepine. It serves as a crucial internal standard in bioanalytical methods, particularly for therapeutic drug monitoring (TDM) of antiepileptic drugs. This document outlines key suppliers, detailed quality specifications, and established experimental protocols for its use.

Overview of Licarbazepine-D4

Licarbazepine-D4 is a stable isotope-labeled version of Licarbazepine, the active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. Its primary application is as an internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of carbamazepine and its metabolites in biological matrices.[1][2] The use of a deuterated standard is essential for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of results.

Suppliers of Licarbazepine-D4

A number of chemical suppliers specialize in providing high-purity Licarbazepine-D4 for research and development purposes. The following table summarizes prominent suppliers and their contact information.

| Supplier | Website | Contact Information |

| Clearsynth | --INVALID-LINK-- | Not specified |

| Quality Control Chemicals Inc. | Not specified | Not specified |

| MedchemExpress | --INVALID-LINK-- | Not specified |

| Simson Pharma Limited | --INVALID-LINK-- | Not specified |

| Alentris Research Pvt. Ltd. | --INVALID-LINK-- | Not specified |

Quality Specifications

Ensuring the quality and purity of Licarbazepine-D4 is paramount for its effective use as an internal standard. The following tables detail the key chemical and physical properties, as well as typical quality control specifications.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide-d4 | [3] |

| CAS Number | 1020719-39-4 | [1][4][5] |

| Chemical Formula | C₁₅H₁₀D₄N₂O₂ | [1][4][5] |

| Molecular Weight | 258.31 g/mol | [1][3][4][5] |

| Synonyms | (S)-10,11-dihydro-10-hydroxy Carbamazepine-d4 | [3] |

Quality Control Specifications

| Parameter | Specification | Source |

| Purity (by HPLC) | ≥90% | [1] |

| Storage | Refrigerator (2-8°C) for long-term storage | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Isotopic Purity | Not specified |

Experimental Protocols: Therapeutic Drug Monitoring (TDM) by LC-MS/MS

Licarbazepine-D4 is instrumental in the therapeutic drug monitoring of eslicarbazepine and oxcarbazepine. The following is a representative LC-MS/MS protocol for the quantification of licarbazepine in human plasma, utilizing Licarbazepine-D4 as an internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma sample, add a known concentration of Licarbazepine-D4 solution as the internal standard.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table outlines the typical parameters for an LC-MS/MS method.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Monitored Transitions | Specific precursor-to-product ion transitions for licarbazepine and Licarbazepine-D4 |

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the therapeutic drug monitoring of licarbazepine using Licarbazepine-D4 as an internal standard.

Caption: Workflow for Licarbazepine quantification using Licarbazepine-D4.

This comprehensive guide provides essential information for researchers and professionals working with Licarbazepine-D4. By understanding its sources, quality attributes, and analytical applications, users can ensure the accuracy and reliability of their experimental results in the critical field of therapeutic drug monitoring.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Licarbazepine-D4 | C15H14N2O2 | CID 45039026 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical structure and molecular weight of Licarbazepine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical methodologies related to Licarbazepine-D4. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.

Core Data Presentation

Quantitative data for Licarbazepine-D4 is summarized in the table below, offering a clear and concise reference for its fundamental properties.

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₀D₄N₂O₂ | [1] |

| Molecular Weight | 258.31 g/mol | [1][2][3] |

| Exact Mass | 258.130634677 Da | [2][3] |

| CAS Number | 1020719-39-4 | [1][2] |

| Synonyms | 10,11-Dihydro-10-hydroxy Carbamazepine-d4, [2H4]-10,11-Dihydro-10-hydroxycarbamazepine | [2][3] |

Chemical Structure

The chemical structure of Licarbazepine-D4 is presented below. The deuterium atoms are strategically placed on the aromatic ring, providing a stable isotopic label for use in metabolic and pharmacokinetic studies.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

Solubility Profile of Licarbazepine-D4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Licarbazepine-D4, a deuterated analog of Licarbazepine, the active metabolite of the antiepileptic drug Eslicarbazepine Acetate. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide primarily leverages data from its non-deuterated counterpart, Eslicarbazepine (also known as (S)-Licarbazepine), as the isotopic labeling is not expected to significantly alter its solubility properties. This document compiles available quantitative and qualitative data, details relevant experimental methodologies for solubility determination, and presents logical workflows for these processes.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and in vitro assay performance. The following tables summarize the available quantitative and qualitative solubility data for Eslicarbazepine and its prodrug, Eslicarbazepine Acetate, in various organic solvents.

Table 1: Quantitative Solubility of Eslicarbazepine (Licarbazepine)

| Solvent | Solubility (mg/mL) | Solubility (mM) | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | 250 | 983.13 | Requires sonication for dissolution. |

| Dimethyl Sulfoxide (DMSO) | 50.14 | 197.19 | |

| Dimethylformamide (DMF) | 25.0 | 98.31 | |

| Ethanol | 7.86 | 30.89 |

Table 2: Quantitative and Qualitative Solubility of Eslicarbazepine Acetate

| Solvent | Solubility | Value | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | Quantitative | ≥ 100 mg/mL | Saturation point not reached. |

| Dimethyl Sulfoxide (DMSO) | Quantitative | 59 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Quantitative | 40 mg/mL | Sonication recommended.[1] |

| Dimethyl Sulfoxide (DMSO) | Quantitative | ≥ 14.85 mg/mL | |

| Ethanol | Quantitative | 11 mg/mL | |

| Ethanol | Quantitative | 9 mg/mL | Sonication recommended.[1] |

| Dichloromethane | Qualitative | Freely soluble | [2][3] |

| Acetone | Qualitative | Sparingly soluble | [2][3] |

| Acetonitrile | Qualitative | Sparingly soluble | [2][3] |

| Methanol | Qualitative | Sparingly soluble | [2][3] |

| Absolute Ethanol | Qualitative | Slightly soluble | [2][3] |

| Water | Quantitative | < 1 mg/mL | Practically insoluble.[4][5] |

Note: The solubility of deuterated compounds is generally considered to be very similar to their non-deuterated counterparts. The data for Eslicarbazepine should be a reliable indicator for the solubility of Licarbazepine-D4.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in drug development. The following are detailed methodologies for two common types of solubility assays: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility.

Thermodynamic Solubility Determination using the Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true saturation point of a substance in a solvent at a specific temperature.

Materials:

-

Licarbazepine-D4 (solid)

-

Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of Licarbazepine-D4 solid into a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification:

-

HPLC Method: Prepare a series of standard solutions of Licarbazepine-D4 of known concentrations in the same solvent. Analyze both the standards and the saturated sample solution by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Licarbazepine-D4 in the sample from the calibration curve.

-

UV-Vis Spectroscopy Method: If Licarbazepine-D4 has a suitable chromophore, this method can be used. Prepare a calibration curve using standard solutions. Measure the absorbance of the filtered saturated solution and determine the concentration using the Beer-Lambert law and the calibration curve.

-

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Materials:

-

Licarbazepine-D4 stock solution in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well microplates (UV-transparent for UV detection)

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Multichannel pipettes

Procedure:

-

Compound Dispensing: Dispense a small volume (e.g., 1-5 µL) of the Licarbazepine-D4 DMSO stock solution into the wells of a 96-well plate.

-

Solvent Addition: Add the desired organic solvent to each well to reach a final target concentration. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection:

-

Nephelometry (Turbidimetric Method): Measure the light scattering of the solution in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound, and the concentration at which this occurs is considered the kinetic solubility limit.

-

Direct UV Method: After incubation, measure the absorbance of the solution at a specific wavelength using a UV plate reader. The concentration can be determined by comparing the absorbance to a standard curve prepared in the same solvent system. Alternatively, the plate can be centrifuged to pellet any precipitate before reading the absorbance of the supernatant.

-

-

Data Analysis: The kinetic solubility is often reported as the highest concentration at which no precipitation is observed.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

This guide provides a foundational understanding of the solubility of Licarbazepine-D4 in organic solvents, drawing upon data from its non-deuterated form and outlining standard experimental procedures. For specific applications, it is recommended to perform direct solubility measurements of Licarbazepine-D4 under the exact conditions of the intended research.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites within complex biological matrices is fundamental to robust pharmacokinetic (PK) analysis. This technical guide provides an in-depth exploration of the use of deuterated internal standards, widely regarded as the "gold standard" in quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS). This document delves into the core principles, experimental methodologies, and critical considerations for the effective implementation of these powerful analytical tools.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle modification results in a compound that is chemically identical to the analyte, exhibiting nearly the same physicochemical properties such as polarity, solubility, and ionization efficiency.[1] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]

The foundational principle behind the use of a deuterated internal standard is that it behaves identically to the analyte throughout the entire analytical process.[1] This includes sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] By introducing a known amount of the deuterated standard to the sample at the earliest stage, it co-elutes with the analyte and experiences the same experimental variations, such as matrix effects and ionization suppression or enhancement.[2][3] This co-elution ensures that any variations affecting the analyte will also proportionally affect the deuterated standard, allowing for accurate normalization and reliable quantification.[2][3]

Advantages in Bioanalytical Applications

The use of deuterated internal standards is particularly crucial in the analysis of complex biological matrices like plasma, blood, and urine, where endogenous components can significantly interfere with the ionization of the target analyte.[2] The primary advantages include:

-

Enhanced Quantitative Accuracy and Precision : Deuterated analogs co-elute with the analytes, which minimizes signal distortion and leads to more accurate and precise results.[3][4]

-

Improved Reproducibility : They ensure consistent ionization efficiency across multiple analytical runs, enhancing the reproducibility of the results.[4]

-

Mitigation of Matrix Effects : Deuterium labeling significantly reduces signal suppression or enhancement caused by interfering compounds in the matrix.[2][4]

-

Regulatory Acceptance : The use of deuterated standards is recognized and often recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[4]

Data Presentation: Performance Comparison

The superiority of deuterated internal standards over structural analogs is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |

| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (%CV) | 2.7% - 5.7% | [2] |

| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | [2] | ||

| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | [2][5] |

| Analog (Butyric acid analogue) | - | [2][5] | ||

| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | [2][5] | |

| Analog (Butyric acid analogue) | 96.8% | [2][5] |

| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |

| Accuracy (% Bias) | |||

| LLOQ | ± 10% | ± 20% | ± 20% |

| LQC | ± 5% | ± 15% | ± 15% |

| MQC | ± 5% | ± 15% | ± 15% |

| HQC | ± 5% | ± 15% | ± 15% |

| Precision (%CV) | |||

| LLOQ | < 10% | < 20% | ≤ 20% |

| LQC | < 5% | < 15% | ≤ 15% |

| MQC | < 5% | < 15% | ≤ 15% |

| HQC | < 5% | < 15% | ≤ 15% |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline key methodologies.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a common, straightforward method for removing the majority of proteins from biological samples like plasma or serum.[6]

Objective: To precipitate and remove proteins from a plasma sample to prepare it for LC-MS/MS analysis.[6]

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Cold precipitation solvent (e.g., acetonitrile or methanol)

-

Vortex mixer

-

Centrifuge

-

Pipettes and clean tubes or 96-well plate

Procedure:

-

Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample into a clean tube.[6]

-

Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to the sample.[6]

-

Vortexing: Briefly vortex the sample to ensure homogeneity.[6]

-

Protein Precipitation: Add a larger volume of the cold precipitating solvent (e.g., 300 µL of acetonitrile).[7]

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[6]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[6]

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.[6]

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.[6]

Protocol 2: Quantification of a Drug in Human Plasma using LC-MS/MS

This protocol provides a general procedure for the quantification of a small molecule drug in human plasma.[8]

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).[8]

-

Create a series of calibration standards by spiking known concentrations of the analyte into blank human plasma.

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation:

-

Aliquot plasma samples (calibrators, QCs, and unknowns).

-

Add a fixed amount of the deuterated internal standard working solution to all samples except for the blank matrix.

-

Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components.

-

Evaporate the final extract and reconstitute in the mobile phase.

LC-MS/MS Analysis:

-

LC System: Utilize a suitable UPLC or HPLC system.[8]

-

Mass Spectrometer: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[8]

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[8]

-

Use the calibration curve to determine the concentration of the analyte in the unknown plasma samples and QCs.[8]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.

A typical bioanalytical workflow using a deuterated internal standard.

A decision tree for selecting an appropriate internal standard.

A detailed workflow for sample preparation using protein precipitation.

References

Foundational Principles of Licarbazepine-D4 in Mass Spectrometry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Licarbazepine-D4 as an internal standard in mass spectrometry-based bioanalysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate robust quantitative assays for Licarbazepine.

Core Principles: The Role of Isotope Dilution Mass Spectrometry

The quantification of analytes in complex biological matrices is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[1][2] Isotope dilution mass spectrometry (IDMS) is the gold standard technique to mitigate these variabilities.[2] This method relies on the introduction of a known quantity of a stable isotope-labeled (SIL) version of the analyte, in this case, Licarbazepine-D4, into the sample at the earliest stage of the workflow.

Licarbazepine-D4 is chemically identical to the non-labeled Licarbazepine, with the only distinction being the replacement of four hydrogen atoms with deuterium.[1] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, Licarbazepine and Licarbazepine-D4 exhibit nearly identical behavior during extraction, chromatography, and ionization.[1][2] Consequently, any analyte loss or signal fluctuation during the analytical process is mirrored by the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for precise quantification, effectively nullifying experimental inconsistencies.

Metabolic Pathway and Analyte Context

Licarbazepine, also known as monohydroxy derivative (MHD), is the pharmacologically active metabolite of the antiepileptic drugs Oxcarbazepine and Eslicarbazepine acetate.[1][3][4] Therapeutic drug monitoring (TDM) of Licarbazepine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects in patients.[1] Given its central role in the therapeutic action of its parent drugs, accurate quantification of Licarbazepine is paramount.

Quantitative Data & Mass Spectrometry Parameters

The cornerstone of a successful mass spectrometry-based assay is the optimization of instrument parameters, particularly for tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. These modes offer high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

The following tables summarize key quantitative parameters for the analysis of Licarbazepine using Licarbazepine-D4 as an internal standard. These values are compiled from published literature and serve as a robust starting point for method development.

Table 1: Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Licarbazepine (MHD) | 255.2 | 237.1 | Positive ESI |

| Licarbazepine-D4 (MHD-D4) | 259.1 | 198.1 | Positive ESI |

Note: The MRM transition for Licarbazepine-D4 may also be cited as m/z 257.2 → 212.1, depending on the specific deuteration pattern and fragmentation.[5][6]

Table 2: Typical LC-MS/MS Method Validation Parameters

| Parameter | Typical Value/Range |

| Linearity Range | 1 - 60 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

| Extraction Recovery | > 80% |

Experimental Protocols

A meticulously documented protocol is essential for reproducibility. The following sections detail a typical experimental workflow for the quantification of Licarbazepine in human plasma or serum.

Materials and Reagents

-

Licarbazepine analytical standard

-

Licarbazepine-D4 (or a suitable deuterated analogue)

-

HPLC or LC-MS grade Methanol

-

HPLC or LC-MS grade Acetonitrile

-

HPLC or LC-MS grade Formic Acid or Ammonium Acetate

-

Ultrapure water

-

Drug-free human plasma/serum for calibration standards and quality controls

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Licarbazepine from plasma or serum samples.

-

Aliquoting: Transfer a small volume (e.g., 50 µL) of patient plasma, calibrator, or quality control sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of Licarbazepine-D4 working solution (in an organic solvent like methanol or acetonitrile) to each tube. This step should be performed as early as possible to account for variability in subsequent steps.

-

Precipitation: Add a larger volume of cold acetonitrile or methanol (typically 3-4 times the sample volume) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or autosampler vial for analysis.

-

Dilution (Optional): The supernatant may be diluted with mobile phase to ensure compatibility with the LC system and to fall within the linear range of the assay.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is typically used for separation (e.g., 50 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Gradient: A gradient elution is often employed to ensure good separation from endogenous matrix components and to maintain a sharp peak shape.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry (MS) Conditions

-

Instrument: A triple quadrupole mass spectrometer is used for its sensitivity and selectivity in MRM mode.

-

Ion Source: Heated Electrospray Ionization (HESI) is commonly used.

-

Polarity: Positive ion mode.

-

MRM Transitions: As detailed in Table 1.

-

Gas and Temperature Settings: These should be optimized for the specific instrument to achieve maximal signal intensity (e.g., vaporizer temperature, capillary temperature, sheath gas, and aux gas flow rates).

Workflow and Data Analysis Visualization

The entire process, from sample receipt to final data analysis, follows a logical sequence.

Data analysis involves integrating the chromatographic peaks for both Licarbazepine and Licarbazepine-D4. The peak area ratio (Licarbazepine Area / Licarbazepine-D4 Area) is then calculated for all samples, including calibrators, quality controls, and unknown patient samples. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the unknown samples are then determined from this curve.

Conclusion

The use of Licarbazepine-D4 as an internal standard in LC-MS/MS assays is a robust and reliable approach for the accurate quantification of the active metabolite Licarbazepine in biological matrices. This technical guide outlines the core principles, provides essential quantitative data, and details a comprehensive experimental protocol to serve as a foundation for the development and validation of high-quality bioanalytical methods. Adherence to these principles and methodologies will ensure data integrity and contribute to the successful application of this assay in research, clinical, and drug development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Licarbazepine using Licarbazepine-D4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarbazepine, the active monohydroxy metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate, is the primary analyte measured in therapeutic drug monitoring (TDM) to ensure optimal patient dosage, efficacy, and safety.[1][2][3][4] Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to licarbazepine.[5] Similarly, eslicarbazepine acetate is a prodrug that is converted to its active metabolite, eslicarbazepine ((S)-licarbazepine), which is an enantiomer of licarbazepine.[6][7] TDM for patients undergoing treatment with these medications focuses on the concentration of licarbazepine in plasma or serum.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of licarbazepine due to its high sensitivity, specificity, and accuracy.[8] The use of a stable isotope-labeled internal standard, such as Licarbazepine-D4, is critical for precise and reliable measurement by correcting for variations during sample preparation and analysis.[3][8] These application notes provide a detailed protocol for the determination of licarbazepine in human plasma or serum using LC-MS/MS with Licarbazepine-D4 as the internal standard.

Principle of the Method

The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of licarbazepine and the internal standard, Licarbazepine-D4. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Materials and Reagents

-

Analytes and Internal Standard:

-

Licarbazepine (MHD)

-

Licarbazepine-D4 (Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Human Plasma/Serum:

-

Drug-free human plasma or serum for calibrators and quality controls.

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve licarbazepine and Licarbazepine-D4 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Intermediate Stock Solutions:

-

Prepare intermediate stock solutions of licarbazepine by serial dilution of the primary stock solution with methanol:water (50:50, v/v).

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the intermediate stock solutions with methanol:water (50:50, v/v) to achieve the desired calibration curve concentrations.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Licarbazepine-D4 primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma/serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL Licarbazepine-D4 in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Add 900 µL of ultrapure water with 0.1% formic acid.

-

Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Licarbazepine | 255.1 | 194.1 |

| Licarbazepine-D4 | 259.1 | 198.1 |

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of licarbazepine in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1.0 - 60.0 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1.0 | < 15% | < 15% | ± 15% |

| Low | 3.0 | < 10% | < 10% | ± 10% |

| Medium | 15.0 | < 10% | < 10% | ± 10% |

| High | 45.0 | < 10% | < 10% | ± 10% |

Data synthesized from multiple sources demonstrating typical method performance.[3][9][10]

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3.0 | 85 - 115% | 85 - 115% |

| High | 45.0 | 85 - 115% | 85 - 115% |

Mandatory Visualization

Metabolic Pathway of Oxcarbazepine to Licarbazepine

The following diagram illustrates the metabolic conversion of the prodrug oxcarbazepine to its active metabolite, licarbazepine.

Experimental Workflow for Licarbazepine TDM

This diagram outlines the key steps in the therapeutic drug monitoring of licarbazepine using LC-MS/MS.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Eslicarbazepine Acetate: A Well-Kept Secret? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Development and Validation of a Robust LC-MS/MS Method for the Quantification of Licarbazepine in Human Plasma Using Licarbazepine-D4

Application Note

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of licarbazepine in human plasma. The method utilizes a stable isotope-labeled internal standard, Licarbazepine-D4, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and robustness, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Licarbazepine, the active monohydroxy metabolite of oxcarbazepine and eslicarbazepine acetate, is an antiepileptic drug used in the management of seizures.[1][2] Therapeutic drug monitoring of licarbazepine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects due to inter-individual pharmacokinetic variability.[2][3] This note details a validated LC-MS/MS method employing Licarbazepine-D4 as an internal standard for the reliable quantification of licarbazepine in human plasma. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3]

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of licarbazepine.

Detailed Protocols

Materials and Reagents

-

Licarbazepine and Licarbazepine-D4 reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (drug-free)

-

LC-MS/MS system (e.g., Thermo Scientific™ TSQ Endura™ Triple Quadrupole MS with a Thermo Scientific™ UltiMate™ 3000 RS LC system)[4]

-

Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm)[1]

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of licarbazepine and Licarbazepine-D4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of licarbazepine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of Licarbazepine-D4 at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution in acetonitrile.[4]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer 50 µL of the supernatant to a clean tube and dilute with 450 µL of water containing 0.1% formic acid.[5]

-

Vortex briefly and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[4][6]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water[1][4] |

| Mobile Phase B | 0.1% Formic acid in Methanol[1] |

| Flow Rate | 0.5 mL/min[1] |

| Gradient | Start with 2% B, linear gradient to 99% B over 2 minutes, hold for 0.6 minutes, then return to initial conditions and equilibrate for 0.7 minutes. Total run time: 3.0 minutes.[1] |

| Column Temperature | 45 °C[1] |

| Injection Volume | 5 µL[4] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[4][7] |

| Spray Voltage | 3500 V[4] |

| Vaporizer Temperature | 350 °C[4] |

| Capillary Temperature | 350 °C[4] |

| Sheath Gas | 42 AU[4] |

| Auxiliary Gas | 12 AU[4] |

| Data Acquisition | Selected Reaction Monitoring (SRM)[4] |

SRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Licarbazepine | 255.1 | 194.1 | Optimized Value |

| Licarbazepine-D4 | 259.1 | 198.1 | Optimized Value |

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to FDA guidelines.[7][8]

Linearity

The calibration curve was linear over the concentration range of 1 to 60 µg/mL for licarbazepine in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99.[9][10]

| Parameter | Result |

| Calibration Range | 1 - 60 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.99[9][10] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was less than 15% and the accuracy (%bias) was within ±15%.[2][7]

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%bias) | Inter-day Accuracy (%bias) |

| Low | < 9.7%[7] | < 9.7%[7] | 98.7% - 107.2%[7] | 98.7% - 107.2%[7] |

| Medium | < 7.7%[7] | < 7.7%[7] | 98.7% - 107.2%[7] | 98.7% - 107.2%[7] |

| High | < 12.6%[7] | < 12.6%[7] | 98.7% - 107.2%[7] | 98.7% - 107.2%[7] |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The recovery was consistent and reproducible, and no significant matrix effect was observed.

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low | Consistent and Reproducible | No significant effect |

| Medium | Consistent and Reproducible | No significant effect |

| High | Consistent and Reproducible | No significant effect |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of licarbazepine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This validated method is well-suited for routine therapeutic drug monitoring and for supporting pharmacokinetic studies of licarbazepine.

References

- 1. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]